molecular formula C4H14Cl2N2 B042356 1,2-Diethylhydrazine dihydrochloride CAS No. 7699-31-2

1,2-Diethylhydrazine dihydrochloride

Cat. No. B042356
CAS RN: 7699-31-2
M. Wt: 161.07 g/mol
InChI Key: NMTDWUVFGOBBAX-UHFFFAOYSA-N
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Description

1,2-Diethylhydrazine dihydrochloride is a chemical compound studied for various applications, including its potential in the synthesis of other chemical substances. While the specific literature on this compound is limited, related research on diethylhydrazine derivatives provides insights into its synthesis, properties, and applications.

Synthesis Analysis

The synthesis of N,N-Diethylhydrazine, a related compound, involves a modified procedure via nitrosation of diethylamine, followed by reduction of the resulting N-nitrosodiethylamine with zinc amalgam in a hydrochloric acid medium. This process potentially extends to the synthesis of 1,2-diethylhydrazine derivatives, including dihydrochloride salts, through analogous chemical reactions involving diethylhydrazine and hydrochloric acid (Akhmedov, Tadzhimukhamedov, & Akhmedov, 2005).

Molecular Structure Analysis

Research on the molecular structure of similar compounds, such as 1,6-dihydro-1,2,4,5-tetrazines, reveals insights into the structural aspects of nitrogen-containing rings, which could be related to the structure of 1,2-diethylhydrazine derivatives. These compounds exhibit significant structural features, including unsymmetrical boat conformations, indicating a complex molecular geometry that might be present in diethylhydrazine dihydrochloride derivatives (Hu & Xu, 2006).

Chemical Reactions and Properties

1,2-Diethylhydrazine dihydrochloride participates in various chemical reactions due to its hydrazine group. The reactions with carboxylic acids and alkyl halides lead to the formation of corresponding hydrazinium salts, indicating its reactivity towards electrophilic and nucleophilic species. This reactivity is foundational for synthesizing a wide range of chemical compounds (Akhmedov et al., 2005).

Safety And Hazards

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, respiratory irritation, and may cause cancer . Therefore, it is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Future Directions

While the specific future directions for 1,2-Diethylhydrazine dihydrochloride are not detailed in the available resources, its use in the synthesis of various derivatives suggests potential applications in chemical and pharmaceutical research .

properties

IUPAC Name

1,2-diethylhydrazine;dihydrochloride
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InChI

InChI=1S/C4H12N2.2ClH/c1-3-5-6-4-2;;/h5-6H,3-4H2,1-2H3;2*1H
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InChI Key

NMTDWUVFGOBBAX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCNNCC.Cl.Cl
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Molecular Formula

C4H12N2.2ClH, C4H14Cl2N2
Record name 1,2-DIETHYLHYDRAZINE DIHYDROCHLORIDE
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DSSTOX Substance ID

DTXSID2025056
Record name 1,2-Diethylhydrazine dihydrochloride
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Molecular Weight

161.07 g/mol
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Physical Description

1,2-diethylhydrazine dihydrochloride is a white powder. (NTP, 1992), White solid; [CAMEO] White odorless crystalline powder; [Alfa Aesar MSDS]
Record name 1,2-DIETHYLHYDRAZINE DIHYDROCHLORIDE
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Record name 1,2-Diethylhydrazine dihydrochloride
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992)
Record name 1,2-DIETHYLHYDRAZINE DIHYDROCHLORIDE
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Product Name

1,2-Diethylhydrazine dihydrochloride

CAS RN

7699-31-2
Record name 1,2-DIETHYLHYDRAZINE DIHYDROCHLORIDE
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Melting Point

336 °F (decomposes) (NTP, 1992)
Record name 1,2-DIETHYLHYDRAZINE DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
MJ Kornet - Journal of heterocyclic chemistry, 1996 - Wiley Online Library
Several 2‐aryl‐3,4‐dialkyltetrahydro‐1,3,4‐oxadiazines have been synthesized from 2‐(1,2‐dialkylhydrazino)ethanol (2) and aromatic aldehydes. Also, three 2‐aryl‐3,4‐…
Number of citations: 15 onlinelibrary.wiley.com
JS Bradshaw, KE Krakowiak, G Wu, RM Izatt - Tetrahedron letters, 1988 - Elsevier
A new class of crown ethers containing a hydrazine moiety was synthesized in only 2, 3, or 4 steps starting from 1,2-diacetylhydrazine or 1,2-diethylhydrazine. Hydrazino-crown ethers …
Number of citations: 12 www.sciencedirect.com
J Chatt, JR Dilworth, GJ Leigh - Journal of the Chemical Society A …, 1970 - pubs.rsc.org
1,2-Disubstituted hydrazines react with oxotrichlorobis(triphenylphosphine)rhenium(V) with cleavage of the N–N bond and the formation of a nitrido-complex, or of an alkyl- or aryl-imido-…
Number of citations: 36 pubs.rsc.org
K Kumamoto, T Hirai, S Kishioka… - Free radical …, 2007 - Taylor & Francis
Identification of a free radical is performed for the reaction mixture of rat brain homogenate with a ferrous ion/ascorbic acid system using EPR, high performance liquid chromatography–…
Number of citations: 4 www.tandfonline.com
H Druckrey, S Ivankovic, R Preussmann, C Landschütz… - Experientia, 1968 - Springer
Schwangere Ratten erhielten am 15. Tage post coitum eine einmalige iv Injektion von 1, 2-Diäthyl-hydrazin bzw. von Azoxyäthan oder wurden einmal 1 h lang Azoäthan-Dämpfen …
Number of citations: 84 link.springer.com
AMZ Slawin, M Wainwright, JD Woollins - Journal of the Chemical …, 2002 - pubs.rsc.org
The formation of the new inorganic hydrazine based ligands R2PNR′NR′PR2 [R′ = Et, R = Cl, Ph, OPh, CH2Ph, o-MeOC6H4: R′ = Me, R = o-MeC6H4, o-MeOC6H4] is reported. …
Number of citations: 26 pubs.rsc.org
Y Ju, RS Varma - The Journal of organic chemistry, 2006 - ACS Publications
The synthesis of nitrogen-containing heterocycles from alkyl dihalides (ditosylates) and primary amines and hydrazines via a simple and efficient cyclocondensation in an alkaline …
Number of citations: 357 pubs.acs.org
RL Hinman - Journal of the American Chemical Society, 1956 - ACS Publications
As one phase of a search for new and flexible methods for the preparation of alkylhydrazines the reactions of mono- and diacylhydrazines with lith-ium aluminum hydride are being …
Number of citations: 78 pubs.acs.org
R Grigg, V Sridharan, M Shah, S Mutton… - The Journal of …, 2008 - ACS Publications
A palladium-catalyzed three-component cascade process for the synthesis of isoindolone and phthalazone derivatives is reported. The cascade process involves carbonylation of an …
Number of citations: 31 pubs.acs.org
D Dou, G He, Y Li, Z Lai, L Wei, KR Alliston… - Bioorganic & medicinal …, 2010 - Elsevier
The S′ subsites of human neutrophil proteinase 3 (Pr 3) were probed by constructing diverse libraries of compounds based on the 1,2,3,5-thiatriazolidin-3-one 1,1-dioxide using …
Number of citations: 34 www.sciencedirect.com

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